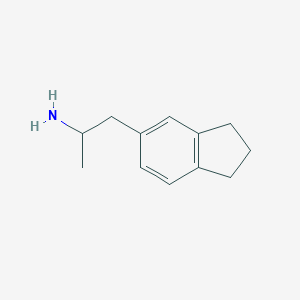
5-(2-Aminopropyl)-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminopropyl)-2,3-dihydro-1H-indene, also known as 5-APDI, is a psychoactive substance that belongs to the class of indole-based designer drugs. It was first synthesized in the early 2000s and has since gained popularity as a research chemical. The compound is known for its stimulant and entactogenic effects, which make it a subject of interest for scientific research.
作用機序
The mechanism of action of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene involves the inhibition of serotonin and dopamine transporters. This leads to an increase in the levels of these neurotransmitters in the brain, which results in a euphoric and stimulating effect. The compound also has a mild affinity for the serotonin 5-HT2A receptor, which may contribute to its entactogenic effects.
生化学的および生理学的効果
The biochemical and physiological effects of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene have been studied in animal models. The compound has been shown to increase locomotor activity and induce hyperthermia in rats. It also increases the levels of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. However, further research is needed to fully understand the biochemical and physiological effects of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene.
実験室実験の利点と制限
One advantage of using 5-(2-Aminopropyl)-2,3-dihydro-1H-indene in lab experiments is its unique chemical structure, which makes it a subject of interest for researchers studying the effects of psychoactive substances on the central nervous system. However, the compound's psychoactive effects may also pose a limitation for lab experiments, as they may interfere with the accuracy of the results. Additionally, the compound's legal status in some countries may limit its availability for scientific research.
将来の方向性
There are several future directions for scientific research on 5-(2-Aminopropyl)-2,3-dihydro-1H-indene. One area of interest is the compound's potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene. This could lead to the development of new psychoactive substances with improved therapeutic potential and reduced side effects.
合成法
The synthesis of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene involves the condensation of indole-3-acetaldehyde with 2-aminopropane in the presence of a reducing agent. The reaction is carried out under reflux in anhydrous ethanol, and the resulting product is purified using column chromatography. The synthesis method has been optimized to yield high-purity 5-(2-Aminopropyl)-2,3-dihydro-1H-indene, which is essential for accurate scientific research.
科学的研究の応用
5-(2-Aminopropyl)-2,3-dihydro-1H-indene has been used in scientific research to study its effects on the central nervous system. The compound is known to act as a serotonin and dopamine transporter inhibitor, which leads to the release of these neurotransmitters in the brain. This mechanism of action is similar to that of other psychoactive substances such as MDMA and amphetamines. However, 5-(2-Aminopropyl)-2,3-dihydro-1H-indene has a unique chemical structure that makes it a subject of interest for researchers.
特性
CAS番号 |
152624-02-7 |
|---|---|
製品名 |
5-(2-Aminopropyl)-2,3-dihydro-1H-indene |
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC名 |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine |
InChI |
InChI=1S/C12H17N/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9H,2-4,7,13H2,1H3 |
InChIキー |
QYVNZHBQYJRLEX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N |
正規SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N |
同義語 |
5-(2-aminopropyl)-2,3-dihydro-1H-indene 5-NProp-DI HCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



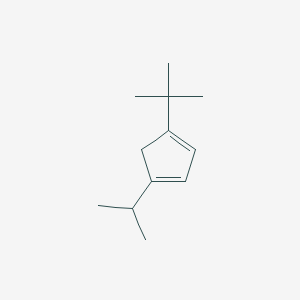
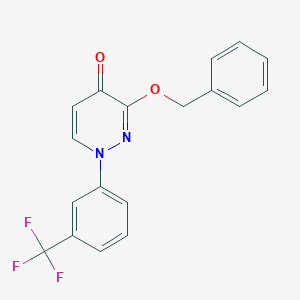
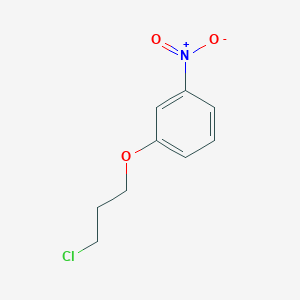
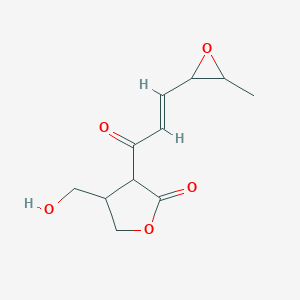
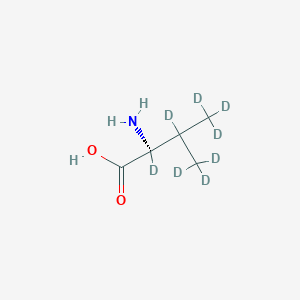
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
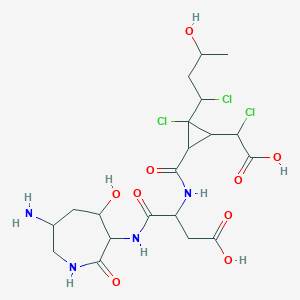
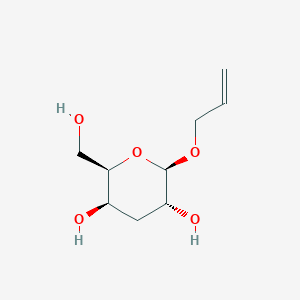
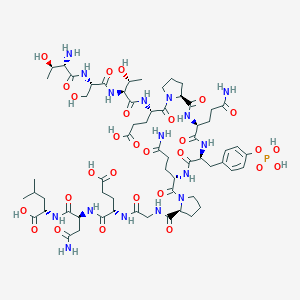
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
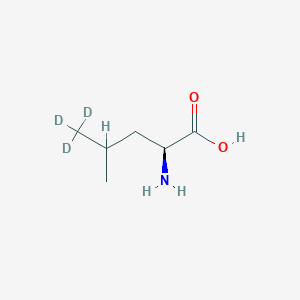
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
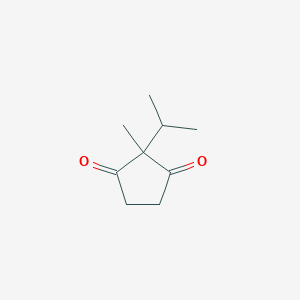
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)